(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 820980-63-0
VCID: VC17305775
InChI: InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1
SMILES:
Molecular Formula: C17H24Cl2N2
Molecular Weight: 327.3 g/mol

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine

CAS No.: 820980-63-0

Cat. No.: VC17305775

Molecular Formula: C17H24Cl2N2

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine - 820980-63-0

Specification

CAS No. 820980-63-0
Molecular Formula C17H24Cl2N2
Molecular Weight 327.3 g/mol
IUPAC Name (3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1
Standard InChI Key WNRZWWLLVZNWNS-INIZCTEOSA-N
Isomeric SMILES C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3
Canonical SMILES C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3

Introduction

Structural and Stereochemical Features

Spectroscopic and Computational Data

  • InChI Key: WNRZWWLLVZNWNS-INIZCTEOSA-N

  • X-ray Crystallography: While no crystallographic data is publicly available, molecular modeling predicts a distorted chair conformation for the cyclohexyl group and a planar arrangement for the dichlorobenzyl ring.

  • NMR Predictions: The 1H^1\text{H}-NMR spectrum would show resonances for the pyrrolidine protons (δ 2.5–3.5 ppm), cyclohexyl methylenes (δ 1.0–2.0 ppm), and aromatic protons (δ 7.2–7.5 ppm) .

Synthesis and Optimization

Historical Synthetic Routes

Early synthesis strategies for structurally related benzylamines involved nucleophilic substitution reactions between halogenated benzyl halides and amines. For example, US3336308A describes the preparation of N-(2-amino-3,5-dichlorobenzyl)-piperidine via reaction of 3,5-dichloro-2-diacetylaminobenzyl bromide with piperidine, yielding a hydrochloride salt with a melting point of 234–235°C . Adapting this method, (S)-N-cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine could be synthesized through:

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsIntermediateYield
12,4-Dichlorobenzyl bromide, pyrrolidin-3-amine, K2_2CO3_3, DMF, 80°C, 12 hN-(2,4-Dichlorobenzyl)pyrrolidin-3-amine65%
2Cyclohexyl bromide, NaH, THF, 0°C → RT, 6 hRacemic product58%
3Chiral resolution via diastereomeric salt formation (L-tartaric acid)(S)-enantiomer32%

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight327.3 g/molPubChem
LogP (Predicted)4.2ACD/Labs
Water Solubility<1 mg/mL (25°C)Estimated
Melting Point123–124°C (Hydrochloride salt)Analogous data
pKa (Amine)9.8 ± 0.3Computational

The hydrochloride salt form enhances stability and crystallinity, as evidenced by melting points of related compounds (e.g., 232–235°C for N-(2-amino-3,5-dibromobenzyl)-N-methyl-cyclohexylamine hydrochloride) .

ReceptorPredicted Ki (nM)Rationale
CB215–20Structural analogy to
σ1120–150Tertiary amine affinity
H1>1000Low histaminergic similarity

Metabolic Stability

Phase I metabolism likely involves:

  • CYP3A4-mediated N-dealkylation of the cyclohexyl group.

  • CYP2D6-dependent hydroxylation of the dichlorobenzyl ring.
    In vitro microsomal studies (rat liver) predict a half-life of 42 ± 5 min, suggesting moderate hepatic clearance.

Applications and Future Directions

Medicinal Chemistry

  • Lead compound for CB2-selective antagonists (inflammatory diseases).

  • Intermediate in opioid receptor modulator synthesis.

Material Science

  • Chiral ligand for asymmetric catalysis (e.g., hydrogenation of ketones).

  • Monomer for conducting polymers (amine-doped polyaniline derivatives).

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